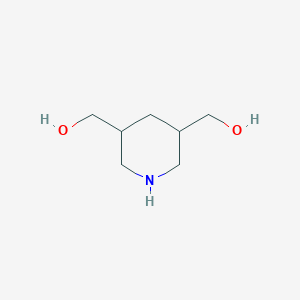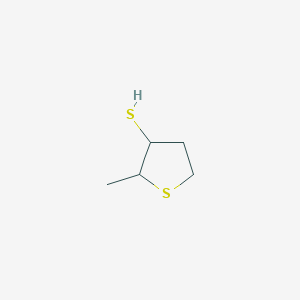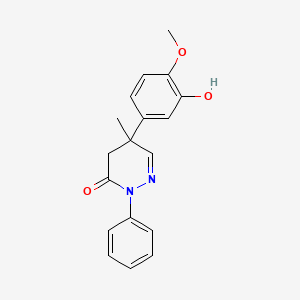
Piperidine-3,5-diyldimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine-3,5-diyldimethanol is a nitrogen-containing heterocyclic compound with a six-membered ring structure. This compound is characterized by the presence of two hydroxymethyl groups attached to the third and fifth carbon atoms of the piperidine ring. Piperidine derivatives are widely recognized for their significant role in medicinal chemistry, synthetic organic chemistry, and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3,5-diyldimethanol typically involves the functionalization of the piperidine ring. Another approach involves the use of multicomponent reactions, where β-ketoesters, aromatic aldehydes, and aromatic amines are reacted in the presence of catalysts like TMSI in methanol .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed hydrogenation and organocatalysis techniques. These methods are favored for their efficiency, cost-effectiveness, and ability to produce high yields of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Piperidine-3,5-diyldimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form piperidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of palladium or rhodium catalysts is often employed.
Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions.
Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
Piperidine-3,5-diyldimethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of piperidine-3,5-diyldimethanol involves its interaction with various molecular targets and pathways. For instance, piperidine derivatives have been shown to regulate signaling pathways such as NF-κB, PI3K/Akt, and JNK/p38-MAPK, which are involved in cancer progression . The compound can induce cell cycle arrest and apoptosis in cancer cells by modulating these pathways .
Vergleich Mit ähnlichen Verbindungen
Dihydropyridine: A partially saturated derivative of pyridine, known for its use in calcium channel blockers.
Piperidine: The parent compound of piperidine-3,5-diyldimethanol, widely used in medicinal chemistry.
Uniqueness: this compound is unique due to the presence of two hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This structural feature allows for diverse functionalization and enhances its utility in various applications .
Eigenschaften
IUPAC Name |
[5-(hydroxymethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-4-6-1-7(5-10)3-8-2-6/h6-10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUFQLOMKOWYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B13078929.png)

![5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13078939.png)







![(1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13078990.png)
![1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13079009.png)


